5-Fluoro-2-(piperidin-3-yloxy)pyrimidine 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1420941-49-6
VCID: VC3195641
InChI: InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2
SMILES: C1CC(CNC1)OC2=NC=C(C=N2)F
Molecular Formula: C9H12FN3O
Molecular Weight: 197.21 g/mol

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

CAS No.: 1420941-49-6

Cat. No.: VC3195641

Molecular Formula: C9H12FN3O

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine - 1420941-49-6

Specification

CAS No. 1420941-49-6
Molecular Formula C9H12FN3O
Molecular Weight 197.21 g/mol
IUPAC Name 5-fluoro-2-piperidin-3-yloxypyrimidine
Standard InChI InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2
Standard InChI Key SMSLRGOGHSLLII-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=NC=C(C=N2)F
Canonical SMILES C1CC(CNC1)OC2=NC=C(C=N2)F

Introduction

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked through an ether bond. The hydrochloride salt of this compound, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride, is commonly used in research due to its solubility in water, making it suitable for various biological assays.

Reactivity

The compound exhibits reactivity primarily through nucleophilic substitutions and electrophilic aromatic substitutions. It can undergo hydrolysis under acidic or basic conditions, leading to the release of piperidine derivatives and other byproducts. Additionally, it may participate in coupling reactions with various electrophiles, enhancing its utility in synthesizing more complex organic molecules.

Synthesis

The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves several steps, typically beginning with the preparation of key intermediates. The exact synthesis conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Biological Activity

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cellular signaling pathways. It has shown potential in modulating pathways relevant to cancer and other diseases, suggesting its role as a lead compound for drug development. In vitro studies indicate that it may affect cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts.

Therapeutic Potential

  • Cancer Therapy: The compound's ability to inhibit enzymes involved in nucleotide metabolism makes it a potential candidate for cancer therapy.

  • Antiviral Applications: Its mechanism of action could also be beneficial in antiviral drug development by affecting nucleoside phosphorylation processes.

Research Applications

  • Enzyme Inhibition Studies: It is used in studies focusing on enzyme inhibition, particularly targeting kinases and other proteins involved in signal transduction.

  • Cellular Signaling Pathways: The compound's interaction with specific enzymes or receptors in biological pathways makes it valuable for understanding cellular signaling mechanisms.

Comparison with Related Compounds

CompoundBiological ActivityTherapeutic Potential
5-Fluoro-2-(piperidin-3-yloxy)pyrimidineEnzyme inhibition, apoptosis inductionCancer, antiviral therapy
Pyrrolo[2,3-d]pyrimidine derivativesMulti-targeted kinase inhibition, apoptosis inductionCancer therapy
Triazolopyridine sulfonamidesAntimalarial activityMalaria treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator